Methyl 6-aminobiphenyl-3-carboxylate
Description
Methyl 6-aminobiphenyl-3-carboxylate is a biphenyl derivative featuring an amino group at the 6-position and a methyl ester at the 3-position.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 4-amino-3-phenylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |
InChI Key |
VBCMACYKPIJMMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminobiphenyl-3-carboxylate typically involves the following steps:
Bromination: The starting material, methyl biphenyl-3-carboxylate, is brominated at the 6th position using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 6th position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
Methyl 6-aminobiphenyl-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 6-aminobiphenyl-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs: Methyl Esters with Aromatic or Amino Substituents
Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)
- Structure: Cyclopentane backbone with amino and methyl ester groups.
- Molecular Formula: C₇H₁₃NO₂ (143.18 g/mol) .
- Key Differences: The cyclopentane ring introduces conformational constraints absent in the biphenyl system of the target compound.
Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate
- Structure : Dioxane ring with benzyl, hydroxy, and methyl ester groups.
- Synthesis : Prepared via multi-step reactions emphasizing stereochemical control, highlighting the complexity of functionalized esters .
- Key Differences :
- The dioxane ring and hydroxy group enhance polarity and hydrogen-bonding capacity, unlike the planar biphenyl system.
Sandaracopimaric Acid Methyl Ester
- Structure : Diterpene-derived methyl ester with fused cyclic systems.
- Application : Identified in plant resins via gas chromatography (GC), demonstrating methyl esters' utility in analytical chemistry .

- Key Differences :
- The bulky diterpene backbone contrasts sharply with the compact biphenyl-amine-ester structure.
Functional Analogs: Methyl Esters in Industrial and Environmental Contexts
Methyl Salicylate
- Structure : Ortho-hydroxybenzoic acid methyl ester.
- Properties : Molecular weight 152.15 g/mol; used as a VOC standard due to volatility and stability .

- Key Differences: The phenolic hydroxyl group enhances acidity, absent in the target compound’s amino-substituted biphenyl system.
Methyl Violet (Basic Dye)
- Structure : Triphenylmethane dye with multiple methyl groups.
- Application : Textile dyeing and biological staining .

- Key Differences :
- Cationic nature and extended conjugation enable optical applications, unlike the neutral biphenyl ester.
Physicochemical Properties Comparison
Table 1 summarizes key properties of methyl esters and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



